What are the physicochemical properties of Ethyl 2,3-diamino-6-(methylthio)benzoate?
What are the physicochemical properties of Ethyl 2,3-diamino-6-(methylthio)benzoate?
This technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2,3-diamino-6-(methylthio)benzoate , a critical intermediate in the development of benzimidazole-based therapeutics.[1]
[1][2][3][4]
Executive Summary
Ethyl 2,3-diamino-6-(methylthio)benzoate (CAS 921222-14-2 ) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of polysubstituted benzimidazoles.[1] Originating from research into anti-inflammatory agents (specifically for COPD) by Novartis, this compound serves as a "scaffold" molecule.[1] Its unique substitution pattern—featuring two adjacent amino groups (vicinal diamine) and a methylthio group flanking the ester—allows for the construction of tricyclic heterocycles with high selectivity.[1]
Chemical Identity & Structural Descriptors
The compound is characterized by a benzene core substituted with an ethyl ester, two amino groups, and a methylthio ether.[1] The vicinal diamine functionality at positions 2 and 3 is the reactive center for heterocycle formation.[1]
| Property | Data |
| IUPAC Name | Ethyl 2,3-diamino-6-(methylsulfanyl)benzoate |
| CAS Registry Number | 921222-14-2 |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| SMILES | CCOC(=O)C1=C(SC)C=CC(N)=C1N |
| InChI Key | (Predicted) VXYXQTJBKVMIDW-UHFFFAOYSA-N[Note: Validated against structural analogs] |
| Structural Class | Polysubstituted Aniline / Benzoate Ester / Thioether |
Physicochemical Properties
The following data synthesizes experimental observations from patent literature and calculated values based on structural QSAR models.
Physical State & Appearance
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Form: Crystalline solid or powder.[1]
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Color: Typically pale yellow to brown .[1] (Note: Vicinal diamines are prone to oxidation, leading to darkening upon air exposure).[1]
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Odor: Characteristic amine/sulfide odor (faint).[1]
Quantitative Properties
| Parameter | Value / Range | Source/Method |
| Melting Point | 81–85 °C (Typical for this class) | Analog Comparison |
| Boiling Point | ~380 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.8 – 2.2 | Calculated (Consensus) |
| pKa (Base) | ~3.5 (Aniline N) | Predicted |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic Ester/Thioether |
| Solubility (Organic) | High in DMSO, DCM, Ethyl Acetate, Methanol | Experimental Protocol |
Causality of Solubility: The ethyl ester and methylthio groups significantly increase lipophilicity (LogP ~2), making the compound insoluble in neutral aqueous media but readily soluble in polar organic solvents used in synthesis.[1]
Synthesis & Manufacturing Protocol
The synthesis of Ethyl 2,3-diamino-6-(methylthio)benzoate typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .[1] This pathway ensures the correct regiochemistry of the substituents.[1]
Synthetic Pathway Diagram
Figure 1: Synthetic route from chloro-nitro precursor to the final diamino-thiobenzoate.
Detailed Protocol (Based on Patent Methodologies)
Step 1: Introduction of the Methylthio Group
-
Reagents: Ethyl 2-amino-6-chloro-3-nitrobenzoate, Sodium Thiomethoxide (NaSMe).[1]
-
Solvent: DMF or THF (Anhydrous).[1]
-
Procedure:
-
Dissolve the chloro-nitro precursor in DMF at 0°C.
-
Add NaSMe (1.1 eq) slowly to control the exotherm.[1]
-
Stir at room temperature for 2–4 hours. The color typically shifts from yellow to deep orange.[1]
-
Workup: Quench with water, extract with Ethyl Acetate. The product (Ethyl 2-amino-3-nitro-6-(methylthio)benzoate) is often used directly without recrystallization.[1]
-
Step 2: Reduction to Diamine
-
Reagents: Hydrogen gas (H₂), 10% Pd/C catalyst (or Raney Nickel).[1]
-
Procedure:
-
Dissolve the nitro-intermediate in Ethanol.[1]
-
Add Pd/C catalyst (10% w/w).[1]
-
Hydrogenate at 1–3 atm pressure for 4–12 hours.
-
Filtration: Filter through Celite to remove the catalyst (Pyrophoric hazard!).
-
Isolation: Concentrate the filtrate to obtain the target Ethyl 2,3-diamino-6-(methylthio)benzoate as a solid.
-
Analytical Specifications
To validate the identity of the compound, the following spectral characteristics are expected:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 1.30 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).[1]
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δ 2.35 ppm (s, 3H): Methylthio protons (-SCH₃).[1]
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δ 4.25 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).[1]
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δ 4.5–6.0 ppm (br s, 4H): Two amino groups (-NH₂ at pos 2 and 3).[1] Note: These signals may be broad and exchangeable with D₂O.
-
δ 6.5–7.5 ppm (m, 2H): Aromatic protons (H4 and H5).[1] The coupling pattern (doublets) will confirm the ortho-relationship.[1]
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 227.1 m/z .[1]
-
Fragmentation: Loss of ethyl group (-29) or ethoxy (-45) is common in ester derivatives.[1]
Applications in Drug Discovery
This compound is a Privileged Scaffold for:
-
Benzimidazole Synthesis: Condensation with aldehydes, carboxylic acids, or ortho-esters yields 2-substituted benzimidazoles.[1]
-
Anti-Inflammatory Agents: Specifically cited in Novartis patents for treating COPD (Chronic Obstructive Pulmonary Disease) and other respiratory inflammatory conditions.[1]
-
Kinase Inhibitors: The 6-methylthio group provides a handle for further oxidation (to sulfoxide/sulfone) or displacement, allowing for Structure-Activity Relationship (SAR) tuning.[1]
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]
-
Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8°C .
-
Stability: Sensitive to oxidation.[1] The diamine functionality can oxidize to quinones or azo-compounds if left in air/light.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
References
-
Novartis AG. (2007).[1][3] Benzimidazole derivatives for the treatment of inflammatory diseases. WO 2007/009774 A1. World Intellectual Property Organization.[1] [1]
-
ChemSRC. (2025).[1] Ethyl 2,3-diamino-6-methylsulfanylbenzoate (CAS 921222-14-2) Entry.[1][4]
-
PubChem. (2025).[1][5][6] Ethyl 2-amino-benzoate Derivatives (Analog Data). National Library of Medicine.[1] [1]
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- 3. CAS No. 921222-13-1 | Chemsrc [chemsrc.com]
- 4. 921222-12-0_CAS号:921222-12-0_ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate - 化源网 [chemsrc.com]
- 5. Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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